2-(4-Bromophenyl)propan-1-ol
Overview
Description
2-(4-Bromophenyl)propan-1-ol is an organic compound with the molecular formula C9H11BrO. It is a colorless to pale yellow liquid that is used as a reagent in various chemical syntheses. The compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a propanol group. This structural arrangement imparts unique chemical properties to the compound, making it valuable in scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(4-Bromophenyl)propan-1-ol can be synthesized through several methods. One common synthetic route involves the reduction of 2-(4-bromophenyl)propan-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the bromination of phenylpropanol using bromine or a brominating agent such as N-bromosuccinimide (NBS). The reaction is conducted in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-(4-bromophenyl)propan-1-one using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Reduction of the compound can yield 2-(4-bromophenyl)propan-1-amine when treated with reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: 2-(4-Bromophenyl)propan-1-one.
Reduction: 2-(4-Bromophenyl)propan-1-amine.
Substitution: 2-(4-Methoxyphenyl)propan-1-ol.
Scientific Research Applications
2-(4-Bromophenyl)propan-1-ol is utilized in various scientific research fields, including:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound is employed in the production of agrochemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom in the compound can participate in halogen bonding, which influences its binding affinity and selectivity towards biological targets. Additionally, the propanol group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)propan-1-ol: Similar structure but with a chlorine atom instead of bromine.
2-(4-Fluorophenyl)propan-1-ol: Contains a fluorine atom in place of bromine.
2-(4-Iodophenyl)propan-1-ol: Features an iodine atom instead of bromine.
Uniqueness
2-(4-Bromophenyl)propan-1-ol is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets, making it a valuable compound in various research applications .
Properties
IUPAC Name |
2-(4-bromophenyl)propan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-7(6-11)8-2-4-9(10)5-3-8/h2-5,7,11H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLUPCQYFPVVKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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